Increased Lipophilicity (LogP) Drives Differential ADME and Potency Profiles
The introduction of a chlorine atom at the 3-position markedly increases the calculated partition coefficient (LogP) compared to the non-halogenated analog. The target compound (CAS 72197-29-6) exhibits an XLogP3 of 3.2 [1], while the des-chloro analog, Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 71509-22-3), has a calculated LogP of 2.88 [2]. This represents a quantifiable increase of 0.32 to 0.73 log units based on alternative calculation methods (clogP 3.49-3.61 for the target compound [3]).
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem); clogP range: 3.49–3.61 |
| Comparator Or Baseline | Calculated LogP = 2.88 (MolBase for CAS 71509-22-3) |
| Quantified Difference | ΔLogP = +0.32 to +0.73 |
| Conditions | In silico calculation (XLogP3, clogP). No experimental logD7.4 data available. |
Why This Matters
A higher LogP within this range can enhance passive membrane permeability and target binding (as evidenced by increased CDK2 potency in analogous 3-chloro-substituted pyrazolo[1,5-a]pyrimidines [4]), but may also reduce aqueous solubility; this trade-off is a critical decision point for lead optimization that the des-chloro analog cannot support.
- [1] PubChem. Computed Properties for Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CID 12511234), XLogP3-AA. Accessed April 2026. View Source
- [2] MolBase. Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 71509-22-3) Properties. Accessed April 2026. View Source
- [3] Sildrug, AMBinter, ZINC databases for C16H14ClN3O2 (CAS 72197-29-6) logP calculations. Accessed April 2026. View Source
- [4] Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 2021. (3-chloro-phenylazo substituted compounds 5h and 5i show IC50 = 22-24 nM against CDK2). View Source
